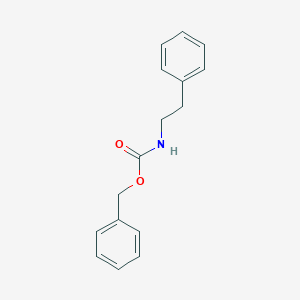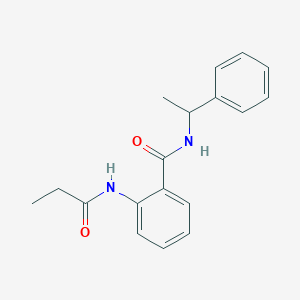![molecular formula C18H21NO3 B318530 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide](/img/structure/B318530.png)
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide is an organic compound that features a biphenyl group linked to a propanamide moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide typically involves the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with a suitable nucleophile, such as sodium methoxide, to form 4-methoxybiphenyl.
Amidation: The 4-methoxybiphenyl is then reacted with 2-bromo-N-(2-methoxyethyl)propanamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The biphenyl ether moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl ether moiety can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxybiphenyl: A simpler analog with similar structural features but lacking the amide group.
2-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the amide.
N-(2-methoxyethyl)propanamide: Lacks the biphenyl ether moiety.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide is unique due to the combination of the biphenyl ether and amide functionalities, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C18H21NO3/c1-14(18(20)19-12-13-21-2)22-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Clave InChI |
GLKVAFRQHLORHX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCOC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NCCOC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B318449.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B318450.png)
![4-Oxo-4-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)-2-butenoic acid](/img/structure/B318453.png)
![2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B318454.png)

![2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318456.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbothioyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318457.png)

![4-{4-[(2,6-Dimethylanilino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B318464.png)
![2-({4-[(2,6-Dimethylanilino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B318465.png)
![4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone](/img/structure/B318468.png)
![2-(2-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318471.png)
![2-{[2-(4-Morpholinylcarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B318472.png)
![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318473.png)
